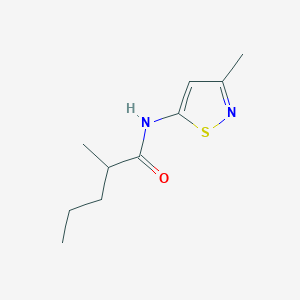
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of 2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation techniques, which offer eco-friendly and rapid synthesis .
Chemical Reactions Analysis
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties.
Medicine: Thiazole-based compounds have been investigated for their neuroprotective, anti-inflammatory, and analgesic effects.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, they may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways . The exact mechanism of action for this compound would depend on its specific structure and the biological system being studied.
Comparison with Similar Compounds
2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An antineoplastic drug used in cancer therapy.
What sets this compound apart is its unique structure, which may confer distinct biological activities and potential applications
Properties
CAS No. |
63169-62-0 |
|---|---|
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide |
InChI |
InChI=1S/C10H16N2OS/c1-4-5-7(2)10(13)11-9-6-8(3)12-14-9/h6-7H,4-5H2,1-3H3,(H,11,13) |
InChI Key |
JBTNYAFVVDGTMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=NS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















